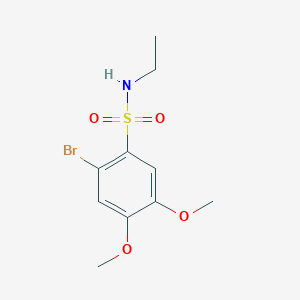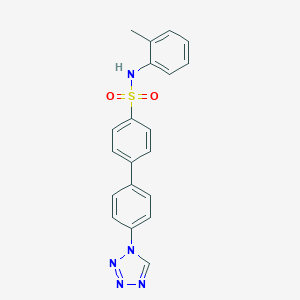![molecular formula C25H20ClN3OS B299729 2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B299729.png)
2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has a unique structure and properties.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the progression of various diseases.
Biochemical and Physiological Effects:
2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, which is a process of programmed cell death. This compound has also been found to reduce inflammation and oxidative stress in the body, which are associated with various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one in lab experiments is its unique structure and properties, which make it an ideal candidate for studying various diseases. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the study of 2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one. One of the directions is to study its potential use as an antifungal and antibacterial agent. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one involves the reaction of 2-chloro-3-quinolinecarbaldehyde with 2-(phenylthio)acetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired compound, which can be purified using column chromatography.
Applications De Recherche Scientifique
2-(2-chloro-3-quinolinyl)-3-phenyl-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antifungal and antibacterial agent.
Propriétés
Formule moléculaire |
C25H20ClN3OS |
|---|---|
Poids moléculaire |
446 g/mol |
Nom IUPAC |
2-(2-chloroquinolin-3-yl)-3-phenyl-1,2,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C25H20ClN3OS/c26-22-18(14-15-8-4-6-12-19(15)27-22)23-28-24-21(17-11-5-7-13-20(17)31-24)25(30)29(23)16-9-2-1-3-10-16/h1-4,6,8-10,12,14,23,28H,5,7,11,13H2 |
Clé InChI |
XXDJCBYMKKFJDL-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)NC(N(C3=O)C4=CC=CC=C4)C5=CC6=CC=CC=C6N=C5Cl |
SMILES canonique |
C1CCC2=C(C1)C3=C(S2)NC(N(C3=O)C4=CC=CC=C4)C5=CC6=CC=CC=C6N=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)


![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)


![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)

![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)